molecular formula C20H15N B100077 1,2-Diphenyl-1H-indole CAS No. 18434-12-3

1,2-Diphenyl-1H-indole

Cat. No. B100077
CAS RN: 18434-12-3
M. Wt: 269.3 g/mol
InChI Key: BRIKLJCDBBFRAE-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a three-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific structure of 1,2-Diphenyl-1H-indole includes two phenyl groups attached to the first and second positions of the indole ring system.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various synthetic routes. For instance, a series of 2-diphenylphosphinoyl-3-hydroxy, amino, and alkyl indole derivatives were efficiently prepared by base-induced intramolecular cyclization of aromatic Horner-Wittig reagents containing carboxamido, cyano, and oxo groups . This method demonstrates the versatility of indole synthesis, allowing for the introduction of various substituents at different positions on the indole ring.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques. For example, a novel series of indole derivatives were characterized by IR, 1H NMR, and 13C NMR spectral techniques . Additionally, single crystal XRD analysis and density functional theory (DFT) calculations can confirm the optimized bond parameters and geometrical structure of these molecules . The molecular electrostatic potential map (MEP) can also be studied to predict reactive sites, which is crucial for understanding the chemical behavior of these compounds .

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. The electrochemical behavior of indole compounds, such as the reduction of 1,1'-dioxy-2,2'-diphenyl-Δ3.3'-bi-3H-indole, has been studied in the presence of protonating agents . The reduction proceeds in two reversible one-electron steps, leading to a stable anion radical and then to the di-anion. The presence of protonating agents can shift the second reduction step to more positive potentials, indicating the influence of the chemical environment on the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The electronic properties of 2,3-diphenyl indole have been studied, and fluorescence decay measurements have provided insights into the fluorescence properties of these compounds . The absorption spectra and reflectivity data have been interpreted based on computational calculations, which help in understanding the optoelectronic characteristics of indole derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

1,2-Diphenyl-1H-indole derivatives have diverse applications across various fields. Novel derivatives like 4,6-dimethoxy-2,3-diphenyl-1H-indole and others have been synthesized and characterized, displaying potential for nonlinear optical (NLO) applications. These studies involve spectroscopic methods, X-ray diffraction (XRD), and computational approaches like density functional theory (DFT) to evaluate their structural properties (Tariq et al., 2020).

Experimental and Computational Investigations

Further research includes the synthesis of novel indole-based imines and amines, characterized using nuclear magnetic resonance (NMR) and other techniques. These compounds show interesting properties for potential applications in biological, industrial, and optical fields. The study involves single crystal X-ray diffraction and DFT/TD-DFT analysis, highlighting their stability and interactions (Tariq et al., 2020).

Application in Anion Sensing

Indole derivatives like 2-alkylated indoles demonstrate significant application in anion sensing. Their synthesis and application in detecting F− and HSO4− anions through color changes and spectroscopic techniques highlight their utility in technological applications (Bayindir & Saracoglu, 2016).

Antimicrobial Activities

Novel 1H-indole derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives, characterized by various spectral techniques, show potential as antibacterial agents. The study integrates single crystal XRD and DFT analysis for structural evaluation (Rajaraman et al., 2017).

Antioxidant Activity

Research into the antioxidant activity of 3-Selanyl-1H-indole derivatives showcases their potential biological applications. Their synthesis and evaluation in vitro for various antioxidant assays reveal significant pharmacological activity, especially in reducing oxidative stress (Vieira et al., 2017).

Electronic and Fluorescence Properties

The electronic properties of 2,3-diphenyl indole, including its fluorescence decay and spectral analysis, have been studied. This research is crucial for understanding the compound's potential in organic electronic applications (Arena et al., 1991).

properties

IUPAC Name

1,2-diphenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIKLJCDBBFRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066376
Record name 1H-Indole, 1,2-diphenyl-
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Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diphenyl-1H-indole

CAS RN

18434-12-3
Record name 1,2-Diphenyl-1H-indole
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Record name 1,2-Diphenylindole
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Record name 1H-Indole, 1,2-diphenyl-
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Record name 1H-Indole, 1,2-diphenyl-
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Record name 1,2-diphenyl-1H-indole
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Record name 1,2-DIPHENYLINDOLE
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Synthesis routes and methods

Procedure details

A solution of dry o-dichlorobenzene containing 2-phenylindole (1 mmole) was added K2CO3 (1.5 mmole), 4-iodotoluene (1 mmole), copper powder (1.5 mmole) and 18-crown-6 (0.02 mmole), the reaction mixture was stirred under argon at 185° C. overnight. After cooling to room temperature, the reaction mixture was washed with hexane. The solid mixture was dissolved in EA, the K2CO3 and copper powder was removed by filtration. EA solution was evaporated under reduced pressure to give brown-red crude solid. Further purification by column chromatography on silica gel with hexane as an eluent gave a pale yellow solid of 1,2-diphenylindole (75% yield). The solid product (1 mmole) was dissolved in DMF (10 ml), a mixture of POCl3 (1.2 mmole) and DMF (1.2 mmole) was added dropwise. After stirring at 75° C. for 1 h, the reaction mixture was added into saturate NaHCO3 solution. The precipitated solid was collected by filtration and washed with ethanol to give a pale gray solid of 1,2-diphenylindole-3-carboxaldehyde (90% yield). A dry DMF solution of the aldehyde (2 mmole) was added o-aminothiophenol (2.1 mmole) and Ac2O (0.5 ml) at room temperature. The mixture was stirred at 60° C. for 3 h. The reaction mixture was poured into stirred water and the precipitated solid was collected by filtration. The crude solid was washed with MeOH and recrystallized from benzene to afford compound 1-4(32% yield). 1H-NMR (CDCl3, TMS) δ(ppm)=2.4 (s, 3H, Ar—CH3), 7.1-7.6, 8.2 (m, d, 17H, aromatic H).
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
J Gao, Y Shao, J Zhu, J Zhu, H Mao… - The Journal of Organic …, 2014 - ACS Publications
A straightforward assembly of 1,2-disubstituted indoles has been developed through a Cu(II)-catalyzed domino coupling/cyclization process. Under aerobic conditions, a wide range of 1…
Number of citations: 67 pubs.acs.org
P Li, Y Weng, X Xu, X Cui - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient, environmentally friendly, and operationally simple procedure to 1,2-disubstituted indoles from 2-alkynylanilines and diaryliodonium salts has been developed. This reaction …
Number of citations: 28 pubs.acs.org
GA Chesnokov, AA Ageshina… - European Journal of …, 2019 - Wiley Online Library
Herein, we report a new transition‐metal‐free robust and cost‐effective method for synthesis of 1,2‐disubstituted indoles from easily available unactivated (ie without EWG, PPh 3 or SiR …
J Gao, B Xu, J Zhu, Y Shao, L Chen, J Zhu, X Wang… - ARKIVOC, 2016 - arkat-usa.org
Unless otherwise noted, all one-pot reactions were carried out in an over-dried Schlenk tube equipped with a magnetic stir bar under N2 atmosphere. Toluene, o-xylene and dioxane …
Number of citations: 0 www.arkat-usa.org
J Gao, B Xu, J Zhu, Y Shao, L Chen, J Zhu, X Wang… - Arkivoc, 2016 - arkat-usa.org
A facile and efficient approach to 1, 2-disubstituted indoles has been developed using a novel Cu (I)-catalyzed cascade coupling/cyclization reaction of 2-alkynylanilines with aryl …
Number of citations: 4 www.arkat-usa.org
P Jeyakannu, G Chandru Senadi… - Advanced Synthesis …, 2020 - Wiley Online Library
Versatile role of λ 3 ‐iodanes has been identified between the reaction of hydroquinone and β‐enaminones for the synthesis of 5‐acyloxy‐4‐hydroxy indoles. The reaction is proposed …
Number of citations: 4 onlinelibrary.wiley.com
M Thangaraj, SS Bhojgude, S Jain… - The Journal of …, 2016 - ACS Publications
The transition-metal-free and temperature-dependent highly selective reaction of arynes with 2H-azirines allowing the synthesis of either N-unsubstituted or N-arylindoles has been …
Number of citations: 57 pubs.acs.org
NS phosphine Ligand - scholar.archive.org
Unless otherwise noted, all reactions were set up inside a dinitrogen-filled inert atmosphere glovebox and worked up in air using benchtop procedures. Toluene used in the synthesis of …
Number of citations: 0 scholar.archive.org
CB Lavery - 2013 - dalspace.library.dal.ca
In the pursuit of increasingly efficient and/or new chemical transformations, homogeneous transition metal catalysts are proving to be invaluable components of the synthetic chemist’s …
Number of citations: 2 dalspace.library.dal.ca
P Ni, J Tan, W Zhao, H Huang, F Xiao, GJ Deng - Organic letters, 2019 - ACS Publications
An efficient three-component benzoselenophenes formation has been developed from substituted indoles, acetophenones, and selenium powder under metal-free conditions. 2-Aryl …
Number of citations: 42 pubs.acs.org

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